![molecular formula C20H16IN3O2S B3628441 4-iodo-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B3628441.png)
4-iodo-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide
Overview
Description
4-iodo-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide is a complex organic compound that features a unique structure combining an imidazo[1,2-a]pyridine moiety with a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide typically involves multi-step reactions. One common approach is the condensation of 2-aminopyridine with various aldehydes to form the imidazo[1,2-a]pyridine core . This is followed by iodination and subsequent sulfonamide formation through reactions with sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and reduce costs, possibly incorporating continuous flow chemistry techniques for better efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-iodo-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the imidazo[1,2-a]pyridine moiety.
Coupling Reactions: The aromatic rings can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-iodo-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound can be used to study enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 4-iodo-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: Compounds like zolpidem and alpidem share the imidazo[1,2-a]pyridine core and are used for their sedative and anxiolytic properties.
Benzenesulfonamide Derivatives: Compounds such as sulfanilamide are well-known for their antibacterial activity.
Uniqueness
4-iodo-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide is unique due to the combination of the imidazo[1,2-a]pyridine and benzenesulfonamide groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
4-iodo-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16IN3O2S/c1-14-9-10-24-13-19(22-20(24)11-14)15-3-2-4-17(12-15)23-27(25,26)18-7-5-16(21)6-8-18/h2-13,23H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZAPGUQRSBRPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16IN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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